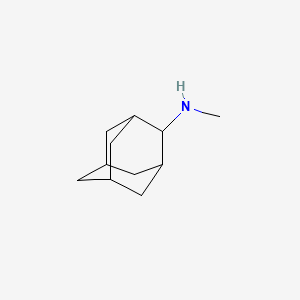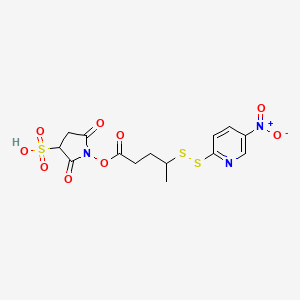
NO2-SPDMV-sulfo
Übersicht
Beschreibung
NO2-SPDMV-sulfo is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in joining cytotoxic drugs to antibodies, enabling precise delivery to target cells or proteins. The cleavable nature of this compound ensures controlled drug release, optimizing the effectiveness of ADCs .
Wirkmechanismus
Target of Action
The compound, 1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid, is a bifunctional linker used in the development of antibody-drug conjugates (ADCs) . ADCs are designed to target specific receptors and enzymes involved in the progression of certain disorders .
Mode of Action
The compound acts as a linker molecule, connecting the antibody to the drug molecule in ADCs . The antibody guides the ADC to the target cells, where the drug is released to exert its therapeutic effect .
Biochemical Pathways
The drug could affect various pathways, depending on its mechanism of action .
Pharmacokinetics
As part of an adc, the compound’s pharmacokinetics would be influenced by factors such as the properties of the antibody and drug molecule, as well as the characteristics of the target cells .
Result of Action
The result of the compound’s action would depend on the specific drug molecule attached to the ADC. The drug could have various molecular and cellular effects, depending on its mechanism of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH and temperature can affect the stability of the ADC and the release of the drug molecule . Additionally, the biological environment within the target cells can influence the efficacy of the drug .
Biochemische Analyse
Biochemical Properties
1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid plays a crucial role in biochemical reactions, particularly in the context of antibody-drug conjugation (ADC). This compound acts as a bifunctional linker, facilitating the attachment of therapeutic agents to antibodies. The nitropyridinyl disulfide linkage is particularly important as it allows for the formation of stable disulfide bonds with thiol groups on proteins and enzymes . This interaction is essential for the stability and efficacy of ADCs, as it ensures the targeted delivery of therapeutic agents to specific cells or tissues.
Cellular Effects
The effects of 1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the disulfide linkage can interact with cellular thiol groups, leading to changes in redox status and the activation of signaling pathways involved in cell proliferation and apoptosis . Additionally, the sulfonic acid group can affect cellular pH and ion balance, further influencing cellular processes.
Molecular Mechanism
At the molecular level, 1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid exerts its effects through several mechanisms. The compound’s ability to form disulfide bonds with thiol groups on proteins and enzymes is a key aspect of its mechanism of action. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability, proliferation, and apoptosis being noted over time.
Dosage Effects in Animal Models
The effects of 1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, toxic or adverse effects can occur, including liver and kidney damage, as well as disruptions in metabolic processes. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s disulfide linkage can be reduced by cellular reductases, leading to the release of the active therapeutic agent in ADCs . Additionally, the sulfonic acid group can participate in sulfonation reactions, affecting the compound’s solubility and excretion. These interactions can influence metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through endocytosis or active transport mechanisms, depending on its chemical properties and the presence of specific transporters . Once inside the cell, the compound can localize to specific compartments or organelles, where it can exert its effects on cellular processes.
Subcellular Localization
The subcellular localization of 1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the disulfide linkage can facilitate the localization of the compound to the endoplasmic reticulum or mitochondria, where it can interact with thiol-containing proteins and enzymes. This subcellular localization is crucial for the compound’s activity and function within the cell.
Vorbereitungsmethoden
The synthesis of NO2-SPDMV-sulfo involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its cleavable properties. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
NO2-SPDMV-sulfo undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
NO2-SPDMV-sulfo has a wide range of scientific research applications, including:
Chemistry: Used as a cleavable linker in the synthesis of ADCs, facilitating the precise delivery of cytotoxic drugs to target cells.
Biology: Employed in the study of cellular processes and protein interactions, enabling targeted drug delivery and controlled release.
Medicine: Utilized in the development of targeted cancer therapies, improving the efficacy and safety of treatments.
Industry: Applied in the production of specialized chemicals and materials, enhancing the performance and functionality of various products
Vergleich Mit ähnlichen Verbindungen
NO2-SPDMV-sulfo is unique among cleavable linkers due to its specific chemical structure and properties. Similar compounds include:
Succinic anhydride: A non-cleavable ADC linker used in similar applications.
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent used in the preparation of hapten conjugates and enzyme immune conjugates.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of ADCs and a PEG-based PROTAC linker for the synthesis of PROTACs
This compound stands out due to its specific cleavable properties, which ensure controlled drug release and optimize the effectiveness of ADCs.
Eigenschaften
IUPAC Name |
1-[4-methyl-4-[(5-nitropyridin-2-yl)disulfanyl]pentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O9S3/c1-15(2,29-28-11-4-3-9(8-16-11)18(22)23)6-5-13(20)27-17-12(19)7-10(14(17)21)30(24,25)26/h3-4,8,10H,5-7H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNRGROVFWZJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O9S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601129689 | |
| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-methyl-4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601129689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663599-00-6 | |
| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-methyl-4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=663599-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-methyl-4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601129689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-dicyclohexylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B3182397.png)



![Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B3182432.png)

![4,6-Dimethoxybenzo[d][1,3]dioxole](/img/structure/B3182436.png)
![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate](/img/structure/B3182456.png)
![1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B3182457.png)
